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Compound of Interest

Compound Name: 5-Chloroisochroman

Cat. No.: B15233173

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 5-Chloroisochroman. Due to the limited availability of published
experimental spectra for this specific molecule in the public domain, this document outlines the
predicted spectroscopic characteristics based on its chemical structure and principles of NMR,
IR, and Mass Spectrometry. It also includes generalized experimental protocols for acquiring
such data.

Chemical Structure

Systematic Name: 5-chloro-3,4-dihydro-1H-isochromene Molecular Formula: CoHsCIO
Molecular Weight: 168.62 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic
techniques for 5-Chloroisochroman. These predictions are based on established chemical
shift and fragmentation patterns for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 5-Chloroisochroman (in CDCls, 500 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20 d (J=7.5Hz) 1H H-8
~7.15 t (J=7.8 Hz) 1H H-7
~7.05 d (J=8.0 Hz) 1H H-6
~4.80 s 2H H-1 (CH2-0)
~4.10 t (J = 6.0 Hz) 2H H-3 (Ar-CH2-CHz)
~2.95 t (J=6.0 Hz) 2H H-4 (Ar-CHz)

Table 2: Predicted 13C NMR Data for 5-Chloroisochroman (in CDCls, 125 MHZz)

Chemical Shift (6, ppm) Assighment
~135.0 C-4a

~133.0 C-8a

~130.0 C-5

~128.0 C-7

~127.5 C-8

~125.0 C-6

~68.0 C-1

~65.0 C-3

~28.0 C-4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5-Chloroisochroman
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Wavenumber (cm~?) Intensity Assignment

3050 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium Aliphatic C-H Stretch
1600, 1470 Medium-Strong Aromatic C=C Bending
1250 - 1200 Strong Aryl-Cl Stretch

1100 - 1050 Strong C-O-C Stretch

800 - 750 Strong C-CI Stretch (Aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 5-Chloroisochroman (Electron

lonization)
m/z Relative Intensity (%) Proposed Fragment
168/170 100/ 33 [M]* / [M+2]* (due to 35CI27Cl)
139 High [M - CH20]*
133 Moderate [M-CII*
104 Moderate [CsHs]*
77 Moderate [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. Instrument parameters may need to be optimized for specific samples.

NMR Spectroscopy

A sample of 5-Chloroisochroman (5-10 mg) would be dissolved in approximately 0.7 mL of

deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution would be transferred to a 5 mm NMR tube. *H NMR and 3C NMR
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spectra would be acquired on a 500 MHz spectrometer. For *H NMR, a sufficient number of
scans would be acquired to obtain a good signal-to-noise ratio. For :3C NMR, a proton-
decoupled sequence would be used.

Infrared (IR) Spectroscopy

A small amount of neat 5-Chloroisochroman would be placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a solution of the

compound in a suitable solvent (e.g., chloroform) could be deposited on a salt plate and the

solvent allowed to evaporate. The IR spectrum would be recorded using a Fourier-Transform
Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm™1,

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an electron ionization (El)
source. A dilute solution of 5-Chloroisochroman in a volatile solvent (e.g., methanol or
dichloromethane) would be introduced into the instrument. The sample would be ionized using
a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass
analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Chloroisochroman.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
5-Chloroisochroman.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloroisochroman: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15233173#spectroscopic-data-nmr-ir-ms-of-5-
chloroisochroman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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